N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine
Description
N-[(2-Bromo-4-chlorophenyl)methyl]cyclobutanamine is a halogenated arylalkylamine featuring a cyclobutane ring directly bonded to a nitrogen atom, which is further connected to a benzyl group substituted with bromine (2-position) and chlorine (4-position) on the phenyl ring. The compound’s molecular formula is C₁₁H₁₃BrClN, with a molecular weight of 274.6 g/mol. Its structural uniqueness lies in the combination of a strained cyclobutane ring and halogenated aromatic moiety, which may influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXZMYIIAACAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development and therapeutic applications. Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes and lead to desired outcomes in research and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine with structurally and functionally related compounds, emphasizing molecular features, synthesis, and physicochemical properties.
Structural Analogues
2.1.1 N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine
- Molecular Formula : C₁₀H₁₁BrClN
- Molecular Weight : 260.56 g/mol
- Key Differences :
2.1.2 N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
- Molecular Formula : C₁₂H₁₅BrFN
- Molecular Weight : 296.61 g/mol
- Key Differences :
2.1.3 Morpholine-Functionalized Cyclobutanamines
Examples include N-(4-morpholinobenzyl)cyclobutanamine (10d) and N-(4-(morpholinomethyl)benzyl)cyclobutanamine (9q):
- Molecular Formulas : C₁₅H₂₃N₂O₂ (10d), C₁₆H₂₅N₂O₂ (9q)
- Synthesis Yields : 89–94% (10d) vs. 33–38% (9q) .
- Key Features :
Stability and Reactivity
- Cyclobutane’s moderate ring strain (compared to cyclopropane) balances stability and reactivity, making it less prone to undesired decomposition.
- Halogen positioning (2-bromo vs. 4-bromo) influences steric hindrance and electronic effects. For example, 2-bromo substitution may hinder rotation around the benzyl-amine bond, affecting conformational flexibility .
Biological Activity
N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.14 g/mol. The compound features a cyclobutanamine core and a substituted phenyl ring containing bromine and chlorine atoms, which are known to influence biological activity through various mechanisms.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H13BrClN |
| Molecular Weight | 258.14 g/mol |
| Halogen Substituents | Bromine and Chlorine on the phenyl ring |
| Core Structure | Cyclobutanamine |
The presence of halogen substituents on the aromatic ring enhances the compound's reactivity and potential interactions with biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
- Receptor Binding : The unique structure allows for potential binding to various receptors, influencing signaling pathways.
Pharmacological Effects
Preliminary studies suggest that similar compounds exhibit various pharmacological effects, including:
Synthesis and Evaluation
Research into the synthesis of this compound has revealed its utility as a building block in organic synthesis. Studies have demonstrated its potential as a precursor for more complex bioactive molecules:
- Synthesis Methodology : Various synthetic routes have been explored to optimize yield and purity.
- Biological Testing : Initial assays indicate that the compound may exhibit selective inhibition against certain enzyme targets.
Comparative Studies
Comparative analysis with structurally related compounds has provided insights into the biological activity of this compound:
| Compound Name | Biological Activity |
|---|---|
| N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine | Potential anti-inflammatory effects |
| N-(phenyl)methylcyclobutanamine | Lacks halogen substituents; reduced activity |
| N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine | Similar core structure; varied halogen positioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
